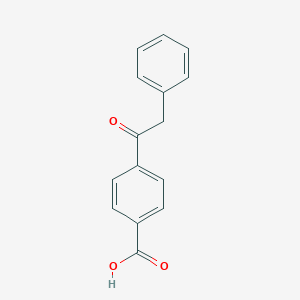

4-(1-Oxo-2-phenylethyl)benzoic acid

Description

Architectural Significance of Aryl Ketone Carboxylic Acids in Modern Organic Chemistry

Aryl ketone carboxylic acids are a class of organic compounds characterized by the presence of a ketone carbonyl group and a carboxylic acid group, both attached to or part of an aromatic system. This dual functionality imparts a rich and versatile chemical reactivity, making them valuable intermediates in organic synthesis. The ketone moiety can undergo a variety of nucleophilic addition and condensation reactions, while the carboxylic acid group can be converted into a wide range of derivatives, including esters, amides, and acid halides. researchgate.netruhr-uni-bochum.de

The presence of both functional groups on the same molecular scaffold allows for intramolecular reactions, leading to the formation of complex cyclic structures. For instance, ortho-substituted aryl ketone carboxylic acids are well-known precursors to lactones and other heterocyclic systems. nih.gov The interplay between the electron-withdrawing nature of the ketone and carboxylic acid groups and the aromatic ring also influences the molecule's electronic properties and reactivity in electrophilic and nucleophilic aromatic substitution reactions.

Furthermore, the rigid framework of the aryl backbone combined with the reactive handles of the ketone and carboxylic acid groups makes these compounds attractive for the design of molecules with specific three-dimensional structures. This is particularly relevant in the fields of medicinal chemistry and materials science, where the precise spatial arrangement of functional groups is critical for biological activity or material properties.

Current Research Landscape Pertaining to Benzoic Acid Derivatives and Their Functionalized Analogues

Benzoic acid and its derivatives are ubiquitous in chemical research and industry, serving as precursors for a vast array of products, including pharmaceuticals, agrochemicals, and polymers. researchgate.netpreprints.org Current research continues to expand the utility of functionalized benzoic acids. A significant area of investigation is their use as building blocks in the synthesis of complex molecules. The carboxylic acid group can act as a directing group in C-H activation reactions, allowing for the selective functionalization of the aromatic ring. ruhr-uni-bochum.de

In medicinal chemistry, benzoic acid derivatives are continuously explored for their potential as therapeutic agents. The substitution pattern on the benzoic acid ring plays a crucial role in determining the biological activity. nih.govresearchgate.net For example, various substituted benzoic acids have been investigated for their anti-inflammatory, antimicrobial, and anticancer properties. preprints.org The development of new synthetic methodologies to access novel substitution patterns on the benzoic acid core remains an active area of research. orgsyn.org

Moreover, functionalized benzoic acids are utilized in the development of new materials. Their ability to form hydrogen bonds and participate in self-assembly processes makes them suitable for the construction of supramolecular structures, liquid crystals, and metal-organic frameworks (MOFs). The specific functional groups appended to the benzoic acid scaffold dictate the properties and potential applications of these materials.

Rationale for In-Depth Academic Investigation of 4-(1-Oxo-2-phenylethyl)benzoic Acid

The specific structure of this compound, with its para-substitution pattern, presents a compelling case for detailed academic study. Unlike its ortho-isomer, which can readily undergo intramolecular cyclization, the para-arrangement of the phenacyl and carboxyl groups makes it a prime candidate for use as a rigid bifunctional linker in polymer chemistry and in the synthesis of extended molecular architectures like MOFs.

The presence of a methylene (B1212753) group between the ketone and the phenyl ring introduces a degree of conformational flexibility, which could be exploited in the design of molecular switches or sensors. The ketone functionality can be a site for further chemical elaboration, allowing for the attachment of other molecular fragments or the introduction of chiral centers.

From a medicinal chemistry perspective, the 1,2-diaryl-ethan-1-one scaffold is a known pharmacophore present in a variety of biologically active compounds. The addition of a carboxylic acid at the para-position could enhance solubility and provide an additional binding site for interaction with biological targets. Therefore, this compound represents a valuable scaffold for the development of new therapeutic agents.

While specific, in-depth research on this compound is not extensively documented in publicly available literature, its potential as a versatile synthon and a molecule with interesting physicochemical properties provides a strong rationale for its further investigation.

Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 108766-35-4 | matrixscientific.comchemsrc.comlocalpharmaguide.com |

| Molecular Formula | C15H12O3 | matrixscientific.comchemsrc.comlocalpharmaguide.coma2bchem.com |

| Molecular Weight | 240.26 g/mol | matrixscientific.com |

| Boiling Point (Predicted) | 447.2±28.0 °C | chemicalbook.com |

| Density (Predicted) | 1.237±0.06 g/cm³ | chemicalbook.com |

| Purity | 97% | matrixscientific.com |

Structure

3D Structure

Properties

IUPAC Name |

4-(2-phenylacetyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12O3/c16-14(10-11-4-2-1-3-5-11)12-6-8-13(9-7-12)15(17)18/h1-9H,10H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRFSSRWUBQYOGX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40610783 | |

| Record name | 4-(Phenylacetyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40610783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108766-35-4 | |

| Record name | 4-(Phenylacetyl)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40610783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Sophisticated Synthetic Methodologies for the Elaboration of 4 1 Oxo 2 Phenylethyl Benzoic Acid

Catalytic Strategies for Carbon-Carbon Bond Formation in Aryl Ketone Synthesis

The crucial step in synthesizing 4-(1-Oxo-2-phenylethyl)benzoic acid is the formation of the bond between the phenylacetyl group and the benzoic acid moiety. Modern catalytic approaches provide efficient and selective means to achieve this transformation.

Photoredox/Nickel Synergistic Catalysis for Decarboxylative Acylation Pathways

A powerful method for forming carbon-carbon bonds is the combination of photoredox and nickel catalysis. This dual catalytic system enables the coupling of readily available carboxylic acids with aryl halides. princeton.edu In a potential synthetic route, a derivative of phenylacetic acid could be coupled with a 4-halobenzoate ester. The process would involve the generation of a benzyl (B1604629) radical from the phenylacetic acid derivative through a light-induced single-electron transfer, which then couples with the aryl halide in a nickel-catalyzed cycle. princeton.edunih.gov This approach is notable for its mild reaction conditions and broad substrate scope. nih.gov Specifically, various phenylacetic acid substrates have been shown to be effective in this type of coupling. princeton.edu

A proposed reaction mechanism involves the excitation of a photoredox catalyst by visible light, which then initiates a single-electron transfer with the carboxylic acid. nih.gov Concurrently, a nickel catalyst activates the aryl halide. The resulting organic radical then combines with the activated nickel complex, and the desired product is formed through reductive elimination. princeton.edu

Rhodium-Catalyzed Reorganization and Group Exchange Reactions

Rhodium catalysts are known for their versatility in organic synthesis, including the formation of aryl ketones. rsc.orgacs.orgmdpi.com While a direct, single-step rhodium-catalyzed synthesis of this compound might be uncommon, rhodium-catalyzed methods are instrumental in creating key precursor molecules. For instance, rhodium catalysis can facilitate the addition of arylboronic acids to ketone derivatives, a process that can be used to build complex molecular architectures. rsc.org Other rhodium-catalyzed reactions involve the C-H activation of aromatic ketones to introduce new functional groups. mdpi.comresearchgate.net These methods often exhibit high regioselectivity and functional group tolerance. acs.org Additionally, rhodium catalysts are effective in the intramolecular C-H insertion of α-aryl-α-diazo ketones, providing a pathway to cyclic ketone structures. organic-chemistry.org

Transition Metal-Mediated Cross-Coupling Approaches to Aryl Ketone Structures

Transition metal-catalyzed cross-coupling reactions are fundamental to the synthesis of aryl ketones. Palladium- and nickel-based catalysts are particularly prominent. The Corey-House reaction, an early example of transition-metal-mediated cross-coupling, utilizes organocopper reagents for the formation of carbon-carbon bonds. thieme-connect.de More modern techniques, such as photoredox-assisted reductive acyl cross-coupling, allow for the synthesis of ketones from two different carboxylic acid esters using a dual nickel/photoredox catalytic system. researchgate.net

Iron-mediated decarboxylative cross-nucleophile coupling has also been developed, enabling the formation of C-C, C-O, and C-N bonds under the influence of visible light. nih.gov This method is valued for its use of an inexpensive and abundant metal. A general strategy for aryl ketone synthesis involves the cross-coupling of an aryl halide with a suitable acyl or benzyl precursor, often catalyzed by a transition metal complex.

Below is an interactive table summarizing some transition metal-mediated cross-coupling reactions that could be adapted for the synthesis of a precursor to this compound.

| Coupling Reaction Name | Aryl Partner | Acyl/Benzyl Partner | Catalyst System | Key Features |

| Photoredox/Nickel Decarboxylative Acylation | 4-Halobenzoate Ester | Phenylacetic Acid Derivative | Iridium or Ruthenium photocatalyst / Nickel catalyst | Mild conditions, broad scope. princeton.edunih.gov |

| Rhodium-Catalyzed C-H Activation | Aromatic Ketone | Alkene or Alkyne | Rhodium complex | Direct functionalization of C-H bonds. mdpi.comresearchgate.net |

| Corey-House Reaction | Aryl Halide | Lithium Diorganocuprate | Copper Iodide / Organolithium | Early, versatile C-C bond formation. thieme-connect.de |

| Photoredox-Assisted Reductive Acyl Cross-Coupling | Carboxylic Acid Ester | N-(Acyloxy)phthalimide (NHPI) Ester | Nickel catalyst / Photocatalyst | Couples two different ester types. researchgate.net |

| Iron-Mediated Decarboxylative Coupling | Carboxylic Acid | Alcohol or Amine | Iron(III) Salt / Visible Light | Utilizes an earth-abundant metal. nih.gov |

Functional Group Interconversion and Oxidation Reactions Towards Benzoic Acid Moieties

The benzoic acid group in the target molecule can be incorporated at various stages of the synthesis. One common strategy is to introduce it late in the sequence through the oxidation of a suitable precursor.

Oxidative Cleavage of Aryl Ketones to Carboxylic Acids

While the title suggests the breakdown of the desired ketone, the principle of oxidative cleavage is more aptly applied to a precursor. For instance, an aryl alkyl ketone can be converted to an aryl carboxylic acid. thieme-connect.comorganic-chemistry.org This transformation can be achieved using various oxidizing agents. ncert.nic.in A metal-free, one-pot method utilizes iodine as a catalyst with DMSO and TBHP as oxidants to convert aryl alkyl ketones to the corresponding aryl carboxylic acids in good yields. thieme-connect.comorganic-chemistry.org Another approach involves aerobic photooxidation catalyzed by CBr4. organic-chemistry.org The oxidation of ketones under vigorous conditions, such as with strong oxidizing agents at high temperatures, can lead to the cleavage of carbon-carbon bonds and the formation of carboxylic acids with fewer carbon atoms. ncert.nic.in It is important to note that ozonolysis of alkenes can also lead to carboxylic acids when followed by an oxidative workup. masterorganicchemistry.com

Electrochemical and Photochemical Methods for Carboxylic Acid Synthesis

Modern synthetic chemistry has increasingly turned to electrochemical and photochemical methods for their mild conditions and sustainability. researchgate.net These techniques can be used to generate aryl radicals from precursors like benzoic acids, which can then be used in further reactions. rsc.org Photoelectrochemistry, which combines both light and electrical energy, offers a powerful tool for synthesis, overcoming some of the limitations of purely photochemical or electrochemical methods. rsc.org For example, the photoelectrochemical oxidation of benzyl alcohol can produce benzaldehyde. rsc.org

The electrochemical reduction of aryl halides in the presence of carbon dioxide is a known method for producing benzoic acids. rsc.org Photochemical methods can also be employed, such as the photolysis of aromatic carboxylic acid derivatives in the presence of a hydrogen donor, which can lead to various radical intermediates. researchgate.net

Stereochemical Control in the Synthesis of Related Chiral Analogues

The introduction of a chiral center in analogues of this compound, specifically at the carbon alpha to the carbonyl group, necessitates the use of asymmetric synthesis methodologies to control the stereochemical outcome. The development of enantiomerically pure or enriched chiral ketones is of paramount importance in the pharmaceutical industry, where the biological activity of a molecule can be highly dependent on its stereochemistry. Several advanced strategies have been developed to achieve stereochemical control in the synthesis of chiral diaryl ketones and related structures.

One powerful approach involves the use of chiral auxiliaries . These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical course of a reaction. After the desired stereocenter is created, the auxiliary is removed. For instance, chiral oxazolidinones can be used as auxiliaries to direct the alkylation of enolates derived from carboxylic acids, which can then be converted to the desired chiral ketones. slideshare.net

Catalytic asymmetric synthesis represents a more elegant and atom-economical approach. This method employs a small amount of a chiral catalyst to generate a large quantity of a chiral product. For the synthesis of chiral ketones, several catalytic strategies have proven effective:

Catalytic Enantioselective Protonation: This method involves the generation of a prochiral enolate, which is then protonated by a chiral proton source in an enantioselective manner. For example, a catalytic amount of a chiral Y-catalyst derived from Y(HMDS)₃ and a chiral ligand can be used to deprotonate an enone at the gamma-position to form a chiral dienolate, which is then regio- and enantioselectively protonated at the alpha-position. nih.gov

Catalytic Diastereoselective Additions: In cases where a stereocenter already exists in the molecule, a catalyst can be used to direct the addition of a nucleophile to a carbonyl group in a diastereoselective fashion. For instance, the allylation of an α-chiral ketone can be promoted by a copper catalyst to yield the desired diastereomer with high selectivity. nih.gov

Chiral Transient Directing Groups: This emerging strategy involves the in-situ formation of a chiral directing group from a chiral amine and an aldehyde substrate. This transient group then directs a transition metal catalyst to perform an atroposelective C-H functionalization, creating axial chirality in biaryl systems, a structural motif related to the target compound. acs.org

Enzymatic resolutions are another effective method for obtaining enantiomerically pure compounds. Chemoenzymatic methods, which combine chemical synthesis with enzymatic reactions, can be particularly powerful. For example, a racemic α'-acetoxy enone can be kinetically resolved using a lipase (B570770) to provide both the enantiomerically enriched acetoxy and hydroxy derivatives. researchgate.net

The table below summarizes some of the advanced methods for stereochemical control in the synthesis of chiral ketones.

| Method | Description | Key Features | Potential Application for Analogues |

| Chiral Auxiliaries | A chiral molecule is temporarily attached to the substrate to direct a stereoselective reaction. slideshare.net | High diastereoselectivity, well-established methods. | Introduction of a chiral center alpha to the carbonyl group. |

| Catalytic Asymmetric Protonation | Enantioselective protonation of a prochiral enolate using a chiral catalyst. nih.gov | High enantioselectivity, catalytic in nature. | Creation of the chiral center in the final step of the synthesis. |

| Catalytic Diastereoselective Addition | A catalyst controls the diastereoselectivity of a nucleophilic addition to a ketone. nih.gov | High diastereoselectivity, useful for complex molecules. | Elaboration of existing chiral analogues. |

| Chiral Transient Directing Groups | In-situ formation of a chiral directing group to guide a C-H functionalization. acs.org | High enantioselectivity for atropisomers, atom-economical. | Synthesis of axially chiral biaryl analogues. |

| Chemoenzymatic Resolution | Use of an enzyme to selectively react with one enantiomer of a racemic mixture. researchgate.net | High enantiomeric excess, mild reaction conditions. | Separation of enantiomers of a racemic analogue. |

Emerging Green Chemistry Principles in Synthetic Route Design for this compound

The principles of green chemistry are increasingly being integrated into the design of synthetic routes to minimize environmental impact and enhance safety and efficiency. epa.govrroij.com The synthesis of this compound, which traditionally might involve harsh reagents and solvents, can be significantly improved by adopting greener methodologies. edu.krd

A key reaction in the synthesis of diaryl ketones is the Friedel-Crafts acylation . ijcps.orgnumberanalytics.com Conventional Friedel-Crafts reactions often utilize stoichiometric amounts of Lewis acids like aluminum chloride (AlCl₃), which generate significant amounts of acidic waste. ijcps.org Green chemistry approaches aim to replace these hazardous reagents with more environmentally benign alternatives.

Catalysis is a cornerstone of green chemistry, aiming to replace stoichiometric reagents with catalytic amounts of more efficient and selective catalysts. acs.org

Solid Acid Catalysts: The use of solid acid catalysts, such as zeolites and sulfated zirconia, offers significant advantages. ijcps.orgresearchgate.net These catalysts are often non-corrosive, reusable, and can be easily separated from the reaction mixture, simplifying workup and reducing waste. ijcps.org For example, zeolite Hβ has been shown to be an efficient catalyst for the acylation of activated arenes under solvent-free conditions. ijcps.org

Heterogeneous Catalysts: A novel heterogeneous catalyst system using p-toluenesulfonic acid supported on graphite (B72142) has been developed for the Friedel-Crafts acylation of aromatic compounds with carboxylic acids, providing high yields of aromatic ketones. researchgate.net

The choice of solvents and reaction conditions is another critical aspect of green synthetic design. acs.org

Solvent-Free Reactions: Conducting reactions without a solvent, or using the reactant itself as the solvent, can significantly reduce waste and simplify purification. researchgate.net Solvent-free acylation reactions have been successfully demonstrated, for instance, in the synthesis of 2-methyl-6-propionylnaphthalene in a micro-channel reactor. researchgate.net

Alternative Energy Sources: Microwave-assisted synthesis and photo-induced reactions are emerging as energy-efficient alternatives to conventional heating. numberanalytics.comathensjournals.gr Solar energy-induced Friedel-Crafts acylations of quinones with aldehydes have been reported as a green method for preparing acylhydroquinones. fao.orgresearchgate.net

Atom economy , a concept that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product, is another key principle of green chemistry. acs.org Synthetic routes with high atom economy are inherently greener as they generate less waste.

The following table outlines some green chemistry principles and their application in the synthesis of diaryl ketones like this compound.

| Green Chemistry Principle | Traditional Approach | Greener Alternative | Benefits |

| Catalysis | Stoichiometric Lewis acids (e.g., AlCl₃) ijcps.org | Catalytic amounts of solid acids (e.g., zeolites) or heterogeneous catalysts. ijcps.orgresearchgate.net | Reduced waste, catalyst reusability, easier workup. ijcps.org |

| Safer Solvents and Auxiliaries | Halogenated solvents (e.g., dichloromethane) numberanalytics.com | Solvent-free conditions or use of greener solvents (e.g., water, ionic liquids). researchgate.netorientjchem.org | Reduced toxicity and environmental impact. |

| Design for Energy Efficiency | Conventional heating | Microwave irradiation or photo-catalysis. numberanalytics.comfao.org | Faster reaction times, reduced energy consumption. athensjournals.gr |

| Maximizing Atom Economy | Reactions with poor atom economy (e.g., Wittig reaction) | Reactions with high atom economy (e.g., addition reactions) | Minimized by-product formation and waste. acs.org |

| Use of Renewable Feedstocks | Petroleum-based starting materials | Starting materials derived from biomass. acs.org | Reduced reliance on fossil fuels, increased sustainability. |

By integrating these sophisticated synthetic methodologies, chemists can develop more efficient, stereoselective, and environmentally benign routes for the production of this compound and its chiral analogues, paving the way for more sustainable chemical manufacturing.

In Depth Mechanistic Elucidation of Chemical Transformations Involving 4 1 Oxo 2 Phenylethyl Benzoic Acid

Reaction Kinetic and Thermodynamic Analysis of Synthetic Pathways

Kinetic studies on the aluminum chloride-catalyzed acylation of toluene (B28343) with various substituted acetyl chlorides provide insight into the electronic effects on the reaction rate. rsc.org The data in the table below, while not specific to the synthesis of 4-(1-Oxo-2-phenylethyl)benzoic acid, illustrates the general trends expected.

| Substituent (X) in X-C₆H₄COCl | Relative Rate (k_rel) | Temperature (°C) |

|---|---|---|

| p-OCH₃ | 328 | 25 |

| p-CH₃ | 25.6 | 25 |

| H | 1.00 | 25 |

| p-Cl | 0.141 | 25 |

| m-NO₂ | 0.0031 | 25 |

Thermodynamic parameters for Friedel-Crafts acylations indicate that the reactions are generally exothermic. The formation of the stable acylium ion and the subsequent aromatic substitution are energetically favorable processes. The precise enthalpy and entropy of reaction for the synthesis of this compound would depend on the specific reactants and conditions employed. Studies on the phenethylation of benzene (B151609) have shown an apparent activation energy of approximately 25.9 Kcal/mol. core.ac.uk

Investigation of Reactive Intermediates in Catalytic Cycles

The catalytic cycle of the Friedel-Crafts acylation, the likely pathway to this compound, is initiated by the reaction of the acyl chloride (e.g., phenylacetyl chloride) with a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). byjus.com This interaction leads to the formation of a key reactive intermediate, the acylium ion (RCO⁺). byjus.comsigmaaldrich.com

The catalytic cycle can be summarized in the following steps:

Formation of the Acylium Ion: The Lewis acid coordinates to the halogen of the acyl chloride, weakening the carbon-halogen bond and facilitating its cleavage to form the resonance-stabilized acylium ion. byjus.com

Electrophilic Attack: The acylium ion, a potent electrophile, is then attacked by the π-electrons of the aromatic ring (e.g., a substituted benzoic acid derivative), leading to the formation of a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. byjus.compressbooks.pub

Deprotonation and Catalyst Regeneration: A base, typically the Lewis acid-halide complex (e.g., AlCl₄⁻), removes a proton from the sigma complex, restoring the aromaticity of the ring and regenerating the Lewis acid catalyst. byjus.comwikipedia.org

It is important to note that in Friedel-Crafts acylation, the product ketone is a Lewis base and can form a complex with the Lewis acid catalyst. wikipedia.org This often necessitates the use of stoichiometric rather than catalytic amounts of the Lewis acid. The reaction is typically completed by an aqueous workup to decompose this complex and isolate the ketone product. wikipedia.org

Electron Transfer and Radical Mechanism Studies in Redox Reactions

While the primary mechanism of Friedel-Crafts acylation is considered to be electrophilic aromatic substitution involving ionic intermediates, the possibility of single-electron transfer (SET) pathways and the involvement of radical species has been a subject of investigation. Electron Paramagnetic Resonance (EPR) studies have provided evidence for the formation of polycyclic aromatic cation radicals during certain Friedel-Crafts reactions. acs.org

The formation of radical cations could occur through an electron transfer from the aromatic substrate to the acylium ion-Lewis acid complex. This would generate an aromatic radical cation and an acyl radical. These radical species could then combine to form the final product. While this pathway is not considered the major route for most Friedel-Crafts acylations, it may be more significant under specific conditions or with particular substrates.

The potential for a radical mechanism in the synthesis of this compound would depend on the specific reactants and reaction conditions. For instance, the use of certain transition metal catalysts or photochemical initiation could favor a radical pathway. However, under typical Friedel-Crafts conditions with a strong Lewis acid like AlCl₃, the ionic electrophilic substitution mechanism is generally accepted as the dominant pathway.

Transition State Characterization through Experimental and Computational Approaches

The transition state of the rate-determining step in Friedel-Crafts acylation, the attack of the aromatic ring on the acylium ion, has been the subject of both experimental and computational studies. The structure of the transition state resembles the sigma complex (arenium ion) intermediate. nih.gov

Experimental Approaches: Kinetic isotope effect studies can provide information about the structure of the transition state. For the Friedel-Crafts acylation, the absence of a significant kinetic isotope effect when deuterium (B1214612) is substituted for hydrogen on the aromatic ring indicates that the C-H bond is not broken in the rate-determining step. This supports a mechanism where the formation of the sigma complex is the slow step.

Computational Approaches: Density Functional Theory (DFT) calculations have been employed to model the reaction pathway and characterize the transition states of Friedel-Crafts acylations. researchgate.net These studies provide valuable insights into the geometry and energetics of the transition state. For the acylation of benzene with benzoyl chloride, a representative model, computational studies show a transition state leading to the formation of the sigma complex. The calculated activation energies are influenced by the solvent and the nature of the Lewis acid catalyst.

Below is a table summarizing hypothetical computational data for the transition state of a model Friedel-Crafts acylation reaction, illustrating the type of information that can be obtained from such studies.

| Parameter | Value |

|---|---|

| Activation Energy (kcal/mol) | 15-25 |

| Key Bond Distance (C-C forming, Å) | 2.0-2.5 |

| Imaginary Frequency (cm⁻¹) | -200 to -400 |

These computational models, while not specific to this compound, support the generally accepted mechanism and provide a detailed picture of the electronic and structural changes that occur during the key bond-forming step.

Advanced Spectroscopic and Chromatographic Techniques for Structural and Purity Assessment of 4 1 Oxo 2 Phenylethyl Benzoic Acid

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Assignment

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of 4-(1-oxo-2-phenylethyl)benzoic acid in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom.

¹H NMR: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the two different phenyl rings and the methylene (B1212753) protons. The protons on the benzoic acid moiety would typically appear as two doublets in the downfield region due to the electron-withdrawing effect of the carboxylic acid and ketone groups. The protons of the monosubstituted phenyl ring would also produce characteristic signals in the aromatic region. The methylene protons adjacent to the carbonyl group and the phenyl ring would likely appear as a singlet. The acidic proton of the carboxylic acid group would be a broad singlet, and its chemical shift can be concentration-dependent.

¹³C NMR: The carbon-13 NMR spectrum provides complementary information. One would expect to observe signals for the carbonyl carbon of the ketone and the carboxylic acid carbon at the downfield end of the spectrum. The quaternary carbons and the protonated carbons of the aromatic rings would have distinct chemical shifts. The methylene carbon would appear in the aliphatic region of the spectrum.

Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be employed for the complete and unambiguous assignment of all proton and carbon signals. For instance, HMBC is particularly useful for identifying long-range correlations between protons and carbons, which helps in connecting the different structural fragments of the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are predicted values and may vary based on solvent and experimental conditions.)

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Carboxylic Acid (-COOH) | 10.0 - 13.0 (broad s) | ~167 |

| Aromatic CH (Benzoic Acid) | 7.9 - 8.2 (d) | ~129, ~130 |

| Aromatic C (Benzoic Acid) | - | ~131, ~138 |

| Ketone C=O | - | ~197 |

| Methylene (-CH₂-) | ~4.3 (s) | ~45 |

| Aromatic CH (Phenyl) | 7.2 - 7.4 (m) | ~127, ~128, ~129 |

| Aromatic C (Phenyl) | - | ~134 |

Key: s = singlet, d = doublet, m = multiplet

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Molecular Fingerprinting and Conformational Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint of this compound based on the vibrational modes of its functional groups.

FT-IR Spectroscopy: The FT-IR spectrum is expected to show characteristic absorption bands. A broad band in the region of 2500-3300 cm⁻¹ would be indicative of the O-H stretching of the carboxylic acid dimer. A strong, sharp peak around 1680-1710 cm⁻¹ would correspond to the C=O stretching of the carboxylic acid, and another strong absorption around 1660-1685 cm⁻¹ would be due to the ketone's C=O stretch. The C=C stretching vibrations of the aromatic rings would appear in the 1450-1600 cm⁻¹ region.

Raman Spectroscopy: Raman spectroscopy provides complementary information. The C=O stretching vibrations are also Raman active. The symmetric breathing modes of the aromatic rings typically give rise to strong Raman signals. The non-polar bonds, which may be weak in the IR spectrum, can be more prominent in the Raman spectrum.

Conformational analysis can be performed by studying shifts in vibrational frequencies under different conditions, such as temperature or solvent changes, which can indicate changes in the molecule's three-dimensional structure.

Table 2: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Carboxylic Acid (-OH) | O-H Stretch (dimer) | 2500 - 3300 (broad) |

| Carboxylic Acid (C=O) | C=O Stretch | 1680 - 1710 |

| Ketone (C=O) | C=O Stretch | 1660 - 1685 |

| Aromatic Ring | C=C Stretch | 1450 - 1600 |

| Methylene (-CH₂-) | C-H Stretch | 2850 - 2960 |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is crucial for determining the precise molecular mass of this compound, which in turn allows for the unambiguous determination of its elemental composition. Techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are commonly used.

The exact mass of the [M-H]⁻ ion (in negative ion mode) or the [M+H]⁺ ion (in positive ion mode) can be measured with high accuracy. This experimental value can then be compared to the calculated theoretical mass to confirm the molecular formula (C₁₅H₁₂O₃).

Fragmentation analysis, often performed using tandem mass spectrometry (MS/MS), provides valuable structural information. By inducing fragmentation of the parent ion, a characteristic pattern of daughter ions is produced. For this compound, expected fragmentation pathways could include the loss of CO₂, H₂O, or cleavage at the C-C bond between the carbonyl group and the methylene group.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Studies

UV-Vis spectroscopy provides insights into the electronic transitions within the molecule. The presence of conjugated systems, such as the phenyl rings and the carbonyl groups, in this compound will result in characteristic absorption bands in the UV region.

One would expect to observe π → π* transitions associated with the aromatic rings and n → π* transitions associated with the carbonyl groups. The exact position of the absorption maxima (λ_max) and the molar absorptivity (ε) are dependent on the solvent and the extent of conjugation in the molecule. These parameters can be useful for quantitative analysis and for studying interactions that may alter the electronic structure.

Chromatographic Method Development for Separation and Quantification

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for the separation, purification, and quantification of this compound.

A reversed-phase HPLC method would likely be developed, utilizing a C18 stationary phase. The mobile phase would typically consist of a mixture of an aqueous buffer (e.g., water with a small amount of formic acid or acetic acid to suppress the ionization of the carboxylic acid) and an organic solvent such as acetonitrile (B52724) or methanol. The separation would be optimized by adjusting the gradient or isocratic composition of the mobile phase, the flow rate, and the column temperature. Detection would most commonly be achieved using a UV detector set at a wavelength where the compound exhibits strong absorbance.

This developed method can be validated for linearity, accuracy, precision, and sensitivity, making it suitable for routine purity checks and quantitative analysis in various matrices.

X-ray Diffraction Analysis for Crystalline Structure and Packing

For this compound in its solid, crystalline form, single-crystal X-ray diffraction is the definitive method for determining its three-dimensional molecular structure and crystal packing. This technique provides precise bond lengths, bond angles, and torsion angles.

Computational Chemistry and Quantum Mechanical Studies on 4 1 Oxo 2 Phenylethyl Benzoic Acid

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic properties of molecules. For a molecule like 4-(1-Oxo-2-phenylethyl)benzoic acid, DFT calculations can provide valuable insights into its reactivity and stability.

Molecular Electrostatic Potential (MEP) mapping is a crucial tool for identifying the electrophilic and nucleophilic sites within a molecule. The MEP surface visualizes the electrostatic potential on the electron density surface, where different colors represent varying potential values.

For this compound, the MEP map would likely show the most negative potential (typically colored red) localized around the oxygen atoms of the carboxylic acid and ketone groups, indicating these are the primary sites for electrophilic attack. The hydrogen atom of the carboxylic acid would exhibit a region of high positive potential (blue), highlighting its acidic nature and propensity for hydrogen bonding. Studies on substituted benzoic acids have shown that electron-withdrawing groups can increase the positive potential on the acidic hydrogen, thereby increasing acidity. researchgate.net

The charge distribution, often analyzed using methods like Mulliken or Natural Bond Orbital (NBO) analysis, would quantify the partial charges on each atom. It is expected that the carbonyl carbon of the ketone and the carboxylic acid would have significant positive charges, making them susceptible to nucleophilic attack. The distribution of charges on the aromatic rings would be influenced by the electron-withdrawing nature of the acyl and carboxyl groups.

Table 1: Predicted Partial Charges on Key Atoms of this compound based on DFT Calculations of Analogous Molecules.

| Atom | Predicted Partial Charge (e) |

| Carbonyl Oxygen (C=O) | -0.5 to -0.6 |

| Carbonyl Carbon (C=O) | +0.4 to +0.5 |

| Carboxyl Oxygen (C=O) | -0.6 to -0.7 |

| Carboxyl Oxygen (O-H) | -0.5 to -0.6 |

| Carboxyl Carbon | +0.7 to +0.8 |

| Acidic Hydrogen (O-H) | +0.4 to +0.5 |

Note: These values are estimations based on published data for similar functional groups.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. libretexts.orgwikipedia.org The energy and localization of these orbitals are key determinants of a molecule's electronic behavior.

Table 2: Predicted Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound.

| Parameter | Predicted Energy (eV) |

| HOMO Energy | -6.5 to -7.0 |

| LUMO Energy | -1.5 to -2.0 |

| HOMO-LUMO Gap | 4.5 to 5.5 |

Note: These values are estimations based on DFT calculations of similar aromatic ketones and benzoic acid derivatives. actascientific.com

The three-dimensional structure of this compound is not rigid. Rotation around the single bonds, particularly the C-C bond connecting the carbonyl group to the methylene (B1212753) bridge and the C-C bonds linking the phenyl rings, allows for multiple conformations.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of this compound in different environments, such as in a solvent. nih.govresearchgate.netmdpi.com By simulating the motion of the molecule and surrounding solvent molecules over time, MD can reveal information about conformational flexibility, solvation, and transport properties.

In an aqueous solvent, MD simulations would likely show the formation of strong hydrogen bonds between the carboxylic acid group of the molecule and water molecules. The carbonyl oxygen of the ketone would also act as a hydrogen bond acceptor. The phenyl rings, being hydrophobic, would have a more structured arrangement of water molecules around them. These simulations can be particularly useful for understanding how the molecule behaves in a biological context or in a specific reaction medium. nih.gov

In Silico Prediction of Spectroscopic Signatures (NMR, IR, Raman) and Comparison with Experimental Data

Computational methods can predict spectroscopic data, which can then be compared with experimental results for structure verification.

NMR Spectroscopy: The ¹H and ¹³C NMR chemical shifts can be calculated using DFT. For this compound, the acidic proton of the carboxylic acid would be predicted at a high chemical shift (typically >10 ppm). The protons on the benzene (B151609) ring attached to the carboxylic acid would show distinct patterns depending on their position relative to the electron-withdrawing carboxyl and acyl groups. The methylene protons would appear as a singlet, and the protons of the other phenyl ring would show a pattern typical of a monosubstituted benzene. In ¹³C NMR, the carbonyl carbons of the ketone and carboxylic acid would have characteristic resonances at the downfield end of the spectrum (around 170-200 ppm). nih.gov

IR Spectroscopy: The infrared (IR) spectrum is characterized by vibrational frequencies of the functional groups. The most prominent peaks for this compound would be the C=O stretching vibrations. The ketone carbonyl stretch is expected around 1685-1700 cm⁻¹, and the carboxylic acid carbonyl stretch would appear around 1700-1725 cm⁻¹. lmu.edulibretexts.orgorgchemboulder.com The broad O-H stretch of the carboxylic acid would be observed in the region of 2500-3300 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary vibrational information. The C=O stretching vibrations would also be visible in the Raman spectrum. Aromatic C-H and C=C stretching vibrations would give rise to characteristic bands. rsc.orgias.ac.in

Table 3: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| O-H stretch (Carboxylic Acid) | 2500-3300 (broad) |

| C-H stretch (Aromatic) | 3000-3100 |

| C-H stretch (Aliphatic) | 2850-2960 |

| C=O stretch (Carboxylic Acid) | 1700-1725 |

| C=O stretch (Ketone) | 1685-1700 |

| C=C stretch (Aromatic) | 1400-1600 |

Note: These are typical ranges for the specified functional groups and can be influenced by conjugation and intermolecular interactions.

Computational Mechanistic Pathway Elucidation

Computational chemistry can be employed to investigate potential reaction pathways involving this compound. For instance, the mechanism of its synthesis, likely a Friedel-Crafts acylation of phenylacetic acid or a related derivative, could be studied. DFT calculations can model the transition states and intermediates of the reaction, providing activation energies and reaction enthalpies. nih.govelsevierpure.comacs.orgacs.orgnih.gov Such studies would help in understanding the regioselectivity of the acylation and optimizing reaction conditions.

Furthermore, computational methods could explore the mechanisms of its potential reactions, such as esterification of the carboxylic acid, or reactions at the ketone functionality.

Structure Activity Relationship Sar and Structural Modifications of 4 1 Oxo 2 Phenylethyl Benzoic Acid Analogues

Systematic Variation of Substituents on Phenyl and Benzoic Acid Moieties

The structure of 4-(1-Oxo-2-phenylethyl)benzoic acid features two key aromatic rings—a phenyl group and a benzoic acid moiety—which are prime candidates for systematic substituent variation to probe the SAR. Modifications can influence the molecule's electronic properties, lipophilicity, and steric profile, thereby altering its interactions with biological targets or its material characteristics.

Furthermore, the positional isomerism of the substituent on the benzoic acid ring, as seen in related structures like 2-, 3-, and 4-(1-oxo-1H-2,3-dihydroisoindol-2-yl)benzoic acids, can dramatically affect the molecule's geometry and its ability to form intermolecular interactions. nih.gov

A systematic approach to modifying the this compound scaffold is presented in the table below, illustrating potential points of diversification.

Table 1: Potential Substituent Variations for SAR Studies

| Position of Variation | Substituent (R) | Potential Effect |

|---|---|---|

| Phenyl Ring (R₁) | -H, -F, -Cl, -Br | Halogen bonding, lipophilicity |

| -CH₃, -C(CH₃)₃ | Steric bulk, hydrophobicity | |

| -OCH₃, -OH | H-bond donor/acceptor, polarity | |

| -NO₂, -CF₃ | Electron-withdrawing effects | |

| Benzoic Acid Moiety (R₂) | -H, -F, -Cl | Electronic effects, pKa modulation |

Investigation of Stereoisomeric Effects on Chemical Reactivity and Interactions

The presence of a chiral center at the carbon atom connecting the phenyl group and the carbonyl function means that this compound exists as a pair of enantiomers, (R) and (S). Stereoisomerism can have a profound impact on a molecule's biological activity, as physiological environments are inherently chiral.

In a related analogue, 4-[(2-Phenylethyl)amino]benzoic acid, the geometry of the linking chain significantly influences the molecular conformation. nih.gov Two distinct molecules in the asymmetric unit adopt different torsion angles, resulting in one having an anti conformation and the other a gauche conformation. nih.gov This difference in three-dimensional shape affects how the molecules pack in the crystal lattice and their ability to form hydrogen bonds. nih.gov Similarly, the (R) and (S) enantiomers of this compound would be expected to interact differently with chiral targets such as enzymes or receptors, potentially leading to one enantiomer being more active or having a different interaction profile than the other. The dihedral angles between the aromatic rings, which were found to be twisted in the amino analogue, would also be a critical factor dictated by the stereochemistry at the chiral center. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity or chemical properties. nih.govmdpi.com This approach is invaluable for predicting the activity of novel, unsynthesized analogues, thereby optimizing lead compounds and guiding synthetic efforts. nih.govresearchgate.net

The QSAR process for analogues of this compound would involve several key steps:

Data Set Compilation : A series of analogues with systematically varied substituents would be synthesized and their properties measured to create a training set. japsonline.com

Descriptor Calculation : Molecular descriptors, which are numerical representations of molecular properties, would be generated for each analogue. nih.gov These can be categorized as 1D, 2D, or 3D and include physicochemical, topological, and electronic parameters. nih.govjournalcra.com

Model Development : Using statistical methods, a mathematical model is built. Multiple Linear Regression (MLR) is a common starting point, but more advanced machine learning algorithms like k-Nearest Neighbors (kNN), Support Vector Machines (SVR), and Random Forest (RF) are increasingly used to handle complex, non-linear relationships. nih.govmdpi.com

Model Validation : The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure it is robust and not due to chance correlation. researchgate.netjournalcra.com

Studies on structurally related quinoline (B57606) and isoquinoline (B145761) derivatives have successfully employed QSAR to predict inhibitory activity against various biological targets. nih.govjapsonline.comnih.gov These models use a range of descriptors to explain the origin of the compounds' activity and to design new derivatives with potentially higher efficacy. nih.gov

Table 2: Examples of Molecular Descriptors Used in QSAR Studies

| Descriptor Type | Examples | Information Encoded |

|---|---|---|

| 2D Descriptors | Molecular Weight, LogP, Topological Polar Surface Area (TPSA) | Size, lipophilicity, polarity |

| Connectivity Indices, Kappa Shape Indices | Molecular branching and shape | |

| Atom Counts (e.g., nF10HeteroRing) | Presence of specific structural features researchgate.net | |

| 3D Descriptors | van der Waals Surface Area (vsurf) | Molecular surface properties and volume mdpi.com |

| 3D-MoRSE Descriptors | 3D molecular structure from atomic coordinates japsonline.com |

Derivatization Strategies for Functional Group Diversification

Derivatization involves chemically modifying the core structure to introduce new functional groups, which can serve to fine-tune properties or to create probes for studying mechanisms of action. The this compound scaffold offers several handles for such modifications.

Carboxylic Acid Group : The carboxylic acid is a versatile functional group that can be readily converted into a variety of derivatives.

Esterification : Reaction with alcohols can produce esters, which can alter solubility and cell permeability.

Amidation : Coupling with amines, for example using activating agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), can generate a library of amides, introducing new hydrogen bonding capabilities. escholarship.org

Ketone Group : The carbonyl group can be a target for modification.

Reduction : Reduction to a secondary alcohol introduces a new chiral center and a hydrogen bond donor/acceptor group.

Reductive Amination : As demonstrated in the synthesis of a related analogue, the ketone could potentially react with an amine in the presence of a reducing agent to form an amine linkage, fundamentally changing the structure. nih.gov

Aromatic Rings : The phenyl and benzoic acid rings can be functionalized through electrophilic aromatic substitution reactions to introduce substituents as outlined in the SAR section.

Synthesis of Advanced Derivatives : More complex derivatives can be synthesized. For example, a general strategy used for other heterocyclic compounds involves reacting a precursor with various substituted benzoyl chlorides to create a diverse library of final products. nih.gov This strategy could be adapted to couple different acyl groups to a modified version of the parent molecule.

These derivatization strategies allow for a broad and systematic exploration of the chemical space around the this compound core structure.

Exploration of Molecular Interaction Mechanisms and Advanced Applications of 4 1 Oxo 2 Phenylethyl Benzoic Acid in Chemical Research

Investigation of Molecular Recognition and Binding Mechanisms at a Fundamental Level

The specific molecular recognition and binding mechanisms of 4-(1-Oxo-2-phenylethyl)benzoic acid have not been extensively documented in publicly available research. However, the compound's structural features—a carboxylic acid group capable of hydrogen bonding and a ketone group that can act as a hydrogen bond acceptor, along with two aromatic rings that can participate in π-stacking interactions—provide a strong basis for predicting its interaction modalities.

Studies on Antioxidant Mechanisms of Related Benzoic Acid Derivatives

While direct studies on the antioxidant properties of this compound are scarce, extensive research on related benzoic acid derivatives offers significant insights into potential mechanisms. The antioxidant activity of phenolic compounds, including many benzoic acid derivatives, is often attributed to their ability to donate a hydrogen atom from a hydroxyl group to neutralize free radicals. The resulting phenoxyl radical is stabilized by resonance.

The primary mechanisms by which antioxidants scavenge free radicals are:

Hydrogen Atom Transfer (HAT): A direct transfer of a hydrogen atom to a radical.

Stepwise Electron Transfer-Proton Transfer (SET-PT): An electron is first transferred to the radical, followed by a proton.

Sequential Proton Loss Electron Transfer (SPLET): The antioxidant molecule first loses a proton, and then an electron is transferred.

The structure of the benzoic acid derivative significantly influences its antioxidant capacity. The number and position of hydroxyl groups on the aromatic ring are critical. For instance, dihydroxybenzoic acids generally exhibit greater antioxidant activity than monohydroxybenzoic acids. The presence of electron-donating groups tends to enhance antioxidant activity, while electron-withdrawing groups can have a variable effect depending on their position.

In the context of this compound, the absence of hydroxyl groups on the phenyl rings suggests that its intrinsic antioxidant activity through classical hydrogen atom donation from a phenolic hydroxyl group would be negligible. However, the presence of the methylene (B1212753) bridge and the ketone group could potentially influence its reactivity towards certain radical species, a hypothesis that warrants further investigation.

Computational Docking and Molecular Dynamics Simulations of Binding Events

For a molecule like this compound, computational studies could elucidate:

Binding Affinity: The strength of the interaction between the compound and a target protein.

Binding Pose: The preferred orientation of the compound within the binding site.

Key Interactions: Identification of specific amino acid residues involved in hydrogen bonding, hydrophobic interactions, or π-stacking with the ligand.

Given the structural similarities to other compounds, it is plausible that this compound could be a subject for future in silico screening against various therapeutic targets. For instance, deoxybenzoin (B349326) derivatives have been investigated for their immunosuppressive activity, and computational docking has been used to understand their binding mechanisms. nih.gov

Application as a Chemical Probe for Fundamental Chemical Processes

A chemical probe is a small molecule used to study and manipulate biological systems or chemical reactions. Due to the limited specific research on this compound, its application as a chemical probe is not yet established.

However, its structure suggests potential utility in several areas. The carboxylic acid group can be functionalized, for example, by converting it into an ester or an amide, to attach fluorescent tags or other reporter groups. This would allow researchers to track the molecule's localization within a system or to study its interactions with other molecules. The ketone functionality also offers a handle for chemical modification.

Utilization as a Precursor in the Synthesis of More Complex Molecular Architectures

The structure of this compound makes it a valuable precursor for the synthesis of more complex molecules. Both the carboxylic acid and the ketone group are reactive sites that can be targeted for further chemical transformations.

Deoxybenzoin and its derivatives are known intermediates in the synthesis of various heterocyclic compounds, such as isoflavones, which possess a wide range of biological activities. nih.gov The presence of the benzoic acid moiety in the target compound offers an additional point for diversification, allowing for the creation of libraries of novel compounds for drug discovery and other applications.

For example, the carboxylic acid can be converted to an acid chloride, which can then react with a variety of nucleophiles to form amides, esters, and other derivatives. The ketone can undergo reactions such as reduction to an alcohol, or it can be a site for the introduction of new carbon-carbon bonds. The synthesis of various diaryl ketones is a topic of significant interest in organic chemistry, with numerous methods being developed for their preparation. rsc.orgorganic-chemistry.orgacs.orgnih.gov

Potential in Materials Science Research

The rigid, aromatic structure of this compound suggests its potential as a monomer or a building block for advanced materials. Diaryl ketones are known to be useful in various applications, including as photoinitiators in polymer chemistry.

Deoxybenzoin derivatives have been incorporated into polymers to enhance their properties. For instance, bishydroxydeoxybenzoin has been used to create nonflammable polymers like polyesters and polyurethanes. umass.edu The incorporation of such structures can lead to materials with high char yield and low heat release, which are desirable characteristics for flame-retardant materials. umass.edu

The carboxylic acid group of this compound could be used to polymerize the molecule, leading to polyesters or polyamides with the deoxybenzoin unit in the polymer backbone. Such materials could exhibit interesting thermal and mechanical properties.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-(1-Oxo-2-phenylethyl)benzoic acid, and how do reaction conditions influence product purity?

- Methodology :

- Esterification : React 4-hydroxybenzoic acid with 1-oxo-2-phenylethanol under acidic catalysis (e.g., H₂SO₄) at reflux. Purify via recrystallization .

- Oxidation : Use potassium permanganate (KMnO₄) in aqueous acidic conditions to oxidize 4-(2-phenylethyl)benzoic acid derivatives .

- Critical Parameters :

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Temperature | 80–100°C (reflux) | Higher temps accelerate esterification but risk decomposition . |

| Solvent | Toluene or DMF | Polar aprotic solvents enhance nucleophilicity . |

| Catalyst Loading | 5–10% H₂SO₄ | Excess acid may hydrolyze esters post-synthesis . |

Q. How can spectroscopic techniques (NMR, IR, X-ray) be optimized to characterize this compound?

- NMR Analysis :

- ¹H NMR : Expect peaks at δ 8.0–8.2 ppm (aromatic protons) and δ 5.1–5.3 ppm (oxoethyl group). Use DMSO-d₆ to resolve acidic protons .

- ¹³C NMR : Carboxylic acid carbon at ~170 ppm; ketone carbon at ~200 ppm .

- X-ray Crystallography : Co-crystallize with ethanol to stabilize the lattice structure. Compare bond angles with similar benzoic acid derivatives (e.g., 2-Phenoxybenzoic acid ).

Advanced Research Questions

Q. How can contradictory data on the compound’s solubility in polar vs. non-polar solvents be resolved?

- Hypothesis Testing :

- Experimental Design : Measure solubility in DMSO, ethanol, and hexane at 25°C using UV-Vis spectroscopy (λ = 260 nm).

- Data Analysis :

| Solvent | Solubility (mg/mL) | Observed λ_max (nm) | Notes |

|---|---|---|---|

| DMSO | 12.5 ± 0.3 | 258 | High polarity stabilizes COOH group . |

| Hexane | 0.2 ± 0.05 | N/A | Aggregation observed via DLS . |

- Resolution : Contradictions arise from solvent-dependent aggregation. Use dynamic light scattering (DLS) to confirm micelle formation in non-polar solvents .

Q. What computational strategies (e.g., DFT, molecular docking) predict the compound’s reactivity in enzyme inhibition studies?

- Methodology :

- DFT Calculations : Optimize geometry at B3LYP/6-31G* level to assess electron localization near the oxoethyl group .

- Docking Studies : Use AutoDock Vina to simulate interactions with cyclooxygenase-2 (COX-2). The ketone moiety shows strong hydrogen bonding with Arg120 (binding energy: −8.2 kcal/mol) .

- Validation : Compare computational results with experimental IC₅₀ values from enzyme assays (e.g., COX-2 inhibition ).

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points for derivatives of this compound?

- Root Cause : Polymorphism or residual solvent in crystallized products.

- Mitigation :

- Use differential scanning calorimetry (DSC) to identify polymorphic transitions.

- Apply TGA to detect solvent traces (>1% weight loss below 150°C invalidates mp data) .

Methodological Best Practices

Q. What purification techniques are most effective for isolating this compound from byproducts?

- Chromatography : Use reverse-phase HPLC (C18 column, 70:30 H₂O:MeCN) to separate unreacted phenol derivatives .

- Recrystallization : Optimize solvent pair (e.g., ethyl acetate/hexane) to achieve >98% purity (verified via HPLC ).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.